molecular formula C6H8O2 B2985369 5-Oxaspiro[2.4]heptan-4-one CAS No. 65652-14-4

5-Oxaspiro[2.4]heptan-4-one

Cat. No. B2985369
CAS RN: 65652-14-4
M. Wt: 112.128
InChI Key: VPDLKQZGTPUSJG-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-4-one is a chemical compound with the CAS Number: 65652-14-4 . It has a molecular weight of 112.13 and its IUPAC name is 5-oxaspiro [2.4]heptan-4-one . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of 5-Oxaspiro[2.4]heptan-4-one is C6H8O2 . The InChI Code is 1S/C6H8O2/c7-5-6 (1-2-6)3-4-8-5/h1-4H2 .


Chemical Reactions Analysis

The compound is an intermediate product for the production of leukotriene antagonists . The production process involves the conversion of [3- (hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization of the intermediate product 4,4-bis (bromomethyl)dihydro-2-furanone with zinc .


Physical And Chemical Properties Analysis

5-Oxaspiro[2.4]heptan-4-one is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Tetrahydrofuran Derivatives : The reaction of 5-Oxaspiro[2.4]heptan-4-one derivatives with amines is a method for preparing 5-(arylamino)tetrahydrofuran-2-ones, yielding either open-chain or cyclic compounds based on the starting materials' structure (Bessmertnykh et al., 1992).

Biological and Pharmacological Applications

  • Antibacterial Drug Development : Novel derivatives of 5-Oxaspiro[2.4]heptan-4-one have been synthesized with potent antibacterial activity against various respiratory pathogens, including both gram-positive and gram-negative bacteria, as well as atypical strains. These compounds have shown effectiveness in murine pneumonia models and possess favorable toxicological and pharmacokinetic profiles (Odagiri et al., 2013).

Advances in Organic Chemistry

  • Regioselective Cycloaddition : The cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate leads to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating a highly regioselective process (Molchanov & Tran, 2013).
  • Palladium-Catalyzed Synthesis : A palladium-catalyzed method has been developed for synthesizing 4-oxaspiro[2.4]heptanes, demonstrating the controlled nucleophilic attack to π-allylpalladium intermediates (Shintani, Ito & Hayashi, 2012).

Neuroprotective and Anti-inflammatory Potential

  • Neuroprotective Effects : Compounds derived from 5-Oxaspiro[2.4]heptan-4-one were found to have potential neuroprotective effects against monosodium glutamate-induced human neuroblastoma cell damage. Their anti-inflammatory, antiviral, and cytotoxic activities were also evaluated (Liu et al., 2019).

Drug Discovery and Synthesis

  • Synthesis of Azaspirocycles : The synthesis of novel angular azaspiro[3.3]heptanes, including the preparation of gem-difluoro and gem-dimethyl variants and the conversion into functionalized derivatives, was achieved. These methods are significant for the synthesis of drug discovery building blocks (Guerot et al., 2011).

Safety And Hazards

The compound is classified as flammable (Hazard Statements H225) and precautions should be taken when handling it (Precautionary statements P210;P273;P243;P403) .

properties

IUPAC Name

5-oxaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-6(1-2-6)3-4-8-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDLKQZGTPUSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[2.4]heptan-4-one

CAS RN

65652-14-4
Record name 5-oxaspiro[2.4]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
9
Citations
MM Kubicki - Heterocycles, 2007 - researchgate.net
The [3+ 2] cycloaddition of diphenyldiazomethane (2)(1, 3-dipole) with 3-methylenedihydro-(3H) furan-2-one (5) as dipolarophile leads to the spiranic cyclopropyl derivative 1, 1-…
Number of citations: 3 www.researchgate.net
EM Peterson, K Xu, KD Holland… - Journal of medicinal …, 1994 - ACS Publications
To further study the putative 7-butyrolactone site of the GABAa/chloride channel complex, constrained derivatives of convulsant and anticonvulsant a, a-disubstituted 7-butyrolactones (a-…
Number of citations: 50 pubs.acs.org
R Flores, A Rustullet, R Alibes… - The Journal of …, 2011 - ACS Publications
The photochemical [2 + 2] cycloaddition of chiral 3-chloro and 3-fluoro-5-hydroxymethyl-2(5H)-furanone to ethylene and acetylene has been studied. The effect of the halogen atom on …
Number of citations: 33 pubs.acs.org
I Ahmad, A Azminah, K Mulia… - Journal of Applied …, 2019 - repository.ubaya.ac.id
This study aimed to predict the potential activity and interaction conformation of polyphenolic compounds from Peperomia pellucida (L) Kunth (nine compounds) with angiotensin-…
Number of citations: 8 repository.ubaya.ac.id
G Kelua - 2019 - repository.unmul.ac.id
This study aimed to predict the potential activity and interaction conformation of polyphenolic compounds from Peperomia pellucida (nine compounds) with angiotensin-converting …
Number of citations: 0 repository.unmul.ac.id
PS Nosik, YV Mykhalchuk, OS Liashuk, AI Kysil… - …, 2023 - Wiley Online Library
A metal‐free two‐step approach for the synthesis of trisubstituted CF 3 ‐cyclopropanes is reported. The method involves [3+2] cycloaddition of electron‐poor alkenes and in situ …
F Wu - 2019 - search.proquest.com
Vicinal amino alcohols are structures commonly found in pharmaceutically relevant compounds and natural products, as well as synthetic targets such as ligands and chiral auxiliaries. …
Number of citations: 3 search.proquest.com
I Ahmad, BD Hikmawan, R Sulistiarini… - Journal of Applied …, 2023 - japsonline.com
Peperomia pellucida (L.) Kunth belongs to the Piperaceae family and has long been used empirically as a traditional medicine by the communities of Indonesia, the Philippines, India, …
Number of citations: 4 japsonline.com
AG BESSMERTNIKH, TI VOEVODSKAYA… - …, 1993 - Wiley Online Library
Number of citations: 0

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